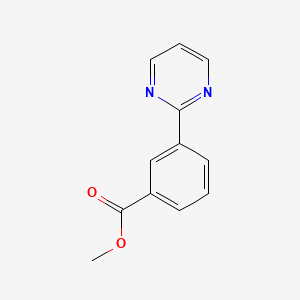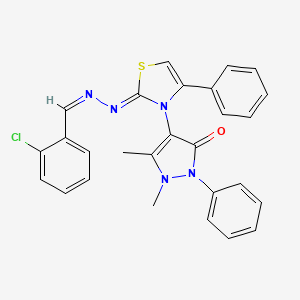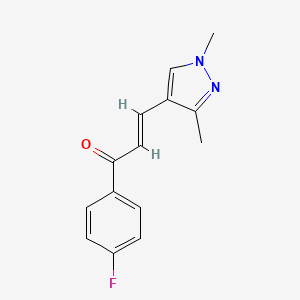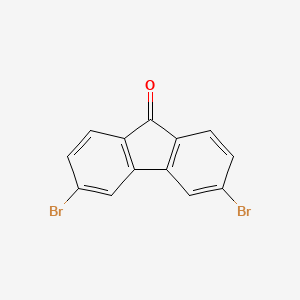
3,6-Dibromo-9h-fluoren-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dibromo-9H-fluoren-9-one is an organic compound with the molecular formula C13H6Br2O. It is a derivative of fluorenone, characterized by the presence of two bromine atoms at the 3 and 6 positions of the fluorenone structure. This compound is known for its applications in organic synthesis and material science, particularly in the development of fluorescent probes and organic semiconductors .
Aplicaciones Científicas De Investigación
3,6-Dibromo-9H-fluoren-9-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Employed in the development of fluorescent probes for cell imaging and neuroblastoma cell staining.
Medicine: Investigated for its potential in developing drugs with anticancer and antimicrobial properties.
Safety and Hazards
3,6-Dibromo-fluoren-9-one is associated with several safety hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is used as a reagent in the preparation of diphenylamine-fluorenone derivatives . These derivatives are potential fluorescent probes for neuroblastoma cell staining , suggesting that the compound may interact with cellular components involved in fluorescence and cell staining.
Mode of Action
The exact mode of action of 3,6-Dibromo-fluoren-9-one is not clearly defined in the available resources. As a reagent, it likely interacts with other compounds to form new substances. In the case of diphenylamine-fluorenone derivatives, it may contribute to the formation of fluorescent properties .
Biochemical Pathways
Its role in the synthesis of fluorescent probes suggests it may influence pathways related to cellular imaging and detection .
Result of Action
Its use in the synthesis of fluorescent probes suggests it may contribute to the visualization of cellular components, aiding in the detection and study of cells .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 3,6-Dibromo-fluoren-9-one are not fully understood yet. It is known that this compound can interact with various biomolecules in the cell. For instance, it has been used to prepare diphenylamine-fluorenone derivatives , suggesting that it may interact with proteins or enzymes involved in these reactions
Cellular Effects
Given its use in preparing fluorescent probes for neuroblastoma cell staining , it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,6-Dibromo-9H-fluoren-9-one can be synthesized through the bromination of fluorenone. The process involves the reaction of fluorenone with bromine in the presence of a catalyst such as palladium. The reaction typically occurs at elevated temperatures to ensure complete bromination at the desired positions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality product .
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dibromo-9H-fluoren-9-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium-catalyzed coupling reactions using reagents like phenylboronic acid.
Major Products Formed
The major products formed from these reactions include various substituted fluorenones, fluorenols, and complex organic molecules used in material science and pharmaceuticals .
Comparación Con Compuestos Similares
Similar Compounds
3,6-Dibromo-9H-fluorene: Lacks the ketone group present in 3,6-Dibromo-9H-fluoren-9-one.
3,6-Dihydroxy-9H-fluoren-9-one: Contains hydroxyl groups instead of bromine atoms.
3,6-Dibromo-9,9-dimethylfluorene: Features additional methyl groups at the 9 position.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the ketone group, which imparts distinct chemical reactivity and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability .
Propiedades
IUPAC Name |
3,6-dibromofluoren-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Br2O/c14-7-1-3-9-11(5-7)12-6-8(15)2-4-10(12)13(9)16/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZOHYHKWDLSFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(C2=O)C=CC(=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Br2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216312-73-1 |
Source


|
| Record name | 3,6-Dibromo-9H-fluoren-9-one216312-73-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
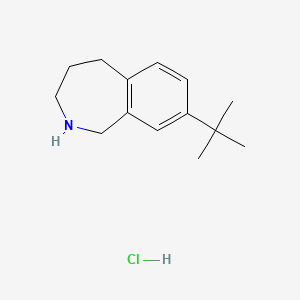
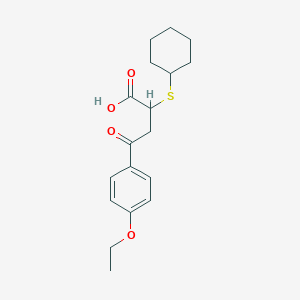
![N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2796043.png)
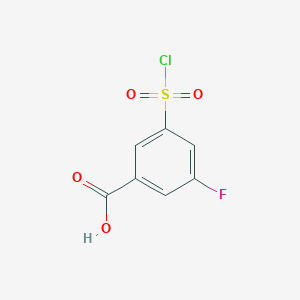
![2-chloro-1-[1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]propan-1-one](/img/structure/B2796045.png)
![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2796047.png)
![(Z)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one](/img/structure/B2796050.png)
![6-Amino-7-benzimidazol-2-yl-5-benzylpyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2796051.png)
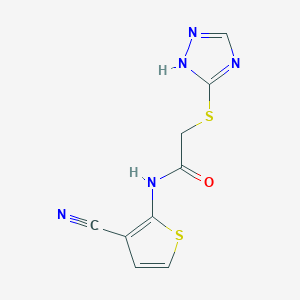
![(6,6-Dioxo-6lambda6-thiaspiro[2.5]octan-2-yl)methanamine;hydrochloride](/img/structure/B2796053.png)
